Cas no 643-12-9 (D-chiro Inositol)

D-chiro Inositol 化学的及び物理的性質
名前と識別子
-
- D-chiro-Inositol
- D-chiro Inositol
- D-(+)-chiro-Inositol
- 1,2,4
- 1D-chiro-Inositol
- 3,5,6-hexahydroxycyclohexane
- cis-inositol
- cyclohexanehexol
- D-Chiro-inositol(DCI)
- D-CHIRO-INOSITOL(DISD)
- D-Inositol
- Scyllo-inositol
- myo-inositol
- inositol
- Muco-Inositol
- i-Inositol
- epi-Inositol
- Allo-inositol
- meso-Inositol
- 1L-Chiro-inositol
- Myoinositol
- Scyllitol
- mesoinositol
- Quercinitol
- Myoinosite
- Dambose
- Cyclohexane-1,2,3,4,5,6-hexaol
- Neo-inositol
- Meat sugar
- Cocositol
- Inositene
- Phaseomannite
- Inositina
- Inosital
- cyclohexane-1,2,3,4,5,6-hexol
- Iso-inositol
- Phaseomannitol
- Cyclohexitol
- Scyllite
- Mesoinosite
- Mesoino
- HMS2235H05
- I0628
- 488-58-4
- 41546-34-3
- Q2974313
- CHEBI:23927
- NCI60_041778
- DTXSID30110000
- CHEBI:27372
- Mesoinosit
- SMR000857145
- NCGC00159409-04
- MFCD00065455
- Q3347078
- STL453612
- Z1486007281
- NSC127230
- neoinositol
- 63GQX5QW03
- rel-(1r,2r,3r,4r,5r,6r)-Cyclohexane-1,2,3,4,5,6-hexaol
- scyllo-Inositol, >=98%
- SCHEMBL12735687
- (1R,2R,3S,4S,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol
- 1,3,4,5,6-Cyclohexanehexol
- CDAISMWEOUEBRE-GNIYUCBRSA-N
- (-)-Inositol
- I0632
- KBioSS_002075
- HMS2091N13
- rac-chiro-1,2,3,4,5,6-cyclohexanehexol
- CS-0083766
- AKOS006332036
- W-202862
- EN300-25914216
- (1R,2R,3S,4R,5r,6S)-cyclohexane-1,2,3,4,5,6-hexaol
- EN300-658805
- HY-W010041
- AKOS015960633
- NSC-757076
- MI
- DTXSID7023146
- E78671
- Inositol, allo-
- DTXSID601028825
- C06151
- Inositol [USAN:NF]
- L-(-)-chiro-Inositol
- Spectrum_001595
- NSC55558
- bmse000102
- (1R,2S,3s,4R,5S,6s)-cyclohexane-1,2,3,4,5,6-hexol
- D91187
- Q3011024
- J101.891D
- DTXSID50905091
- CHEBI:22357
- AI3-16111
- 643-12-9
- Inositol, scyllo-
- rac-chiro-inositol
- 576-63-6
- epi-Inositol, >=98.0% (HPLC)
- NSC25142
- Spectrum5_000961
- EINECS 207-682-0
- 643-10-7
- I0633
- SY060836
- CHEBI:17268
- 1,2,3,4,5,6-Cyclohexanehexol #
- NSC55552
- GTPL4649
- AKOS006240678
- NSC55551
- DTXCID2065254
- C06152
- CDAISMWEOUEBRE-GPIVLXJGSA-N
- AKOS015994742
- EPIINOSITOL
- SCHEMBL187397
- NSC8101
- (1R,2R,3S,4R,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol
- UNII-R1Y9F3N15A
- (1R,2R,3S,4S,5S,6R)-CYCLOHEXANE-1,2,3,4,5,6-HEXOL
- (1r,2r,3r,4r,5r,6r)-cyclohexane-1,2,3,4,5,6-hexol
- MFCD00272608
- myo-Inositol, purum, >=98.0% (HPLC)
- (1r,2r,3r,4r,5r,6r)-cyclohexane-1,2,3,4,5,6-hexaol
- CHEBI:10642
- R1Y9F3N15A
- KBio2_004643
- INOSITOL [MART.]
- chiro-inositol
- Mesovit
- C06153
- 488-59-5
- EINECS 201-781-2
- CHEMBL1231671
- NSC-25142
- SCHEMBL4748543
- Matezodambose
- Inosital (TN)
- AS-68396
- NCGC00159409-02
- Inositol (NF)
- SCHEMBL13058696
- D-chiro-Inositol, >=98.0% (HPLC)
- CS-0369552
- NSC-55552
- Inositol, United States Pharmacopeia (USP) Reference Standard
- J9.771C
- NSC 127230
- INOSITOL [WHO-DD]
- (+)-Epi-Inositol
- 1,2,3/4,5,6-cyclohexanehexol
- SCHEMBL5969
- s4530
- S6176
- NSC-45517
- myo-Inositol, SAJ special grade, >=99.0%
- AKOS027327401
- myo-Inositol, >=99%
- DB15350
- Inositol, meso-
- CHEBI:27374
- BRD-K52618540-001-09-9
- SCHEMBL13207905
- NS00007581
- CHEBI:23311
- (1R,2R,3R,4R,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol
- GTPL4645
- I0040
- cis-1,2,4-trans-3,5,6-Cyclohexanehexol
- CHEBI:25492
- UNII-587A93P465
- NSC45517
- MEGxp0_001817
- INOSITOL (D)
- CAS-87-89-8
- Inositol, myo- (8CI)
- KBio2_007211
- ELND005
- 1,2,3,4,5,6-Hexahydroxycyclohexane
- INS
- inositol myo-
- Spectrum3_001053
- epi-Inositol; Inositol, epi- (8CI); epi-Cyclohexanehexol
- myo-Inositol, Vetec(TM) reagent grade, 99%
- CHEMBL468154
- 1,3,5/2,4,6-cyclohexanehexol
- INOSITOL, MESO
- HY-121962
- 1,2,4,5/3,6-cyclohexanehexol
- (1R,2S,3r,4R,5S,6s)-cyclohexane-1,2,3,4,5,6-hexol
- HY-W016509
- KBioGR_001885
- SMR000857319
- (1r,2R,3S,4r,5R,6S)-cyclohexane-1,2,3,4,5,6-hexol
- Q3023527
- 1VS4X81277
- AZD-103
- MLS001335968
- EN300-82941
- SCHEMBL13580047
- C19891
- 488-54-0
- UNII-9O6Y5O4P9W
- SCHEMBL188237
- ELND-005
- GTPL4495
- KS-1420
- DTXSID101028820
- MFCD01321249
- GTPL4648
- 1D-myo-Inositol
- 1,2,3,5/4,6-Cyclohexanehexol
- 551-72-4
- CHIRO-INOSITOLS
- EINECS 207-681-5
- (1R,2R,3R,4S,5S,6s)-cyclohexane-1,2,3,4,5,6-hexaol
- cyclohexane-1R,2R,3S,4S,5R,6S-hexol
- NS00074234
- CHEMBL1950780
- Inositol, chiro-
- 1,2,4/3,5,6-cyclohexanehexol
- D91189
- rel-(1R,2r,3S,4R,5s,6S)-Cyclohexane-1,2,3,4,5,6-hexaol
- SCHEMBL13114116
- SCHEMBL12377889
- Inositol, neo-
- Mesol
- SCHEMBL6378921
- allo-Inositol, 97%
- CS-0185922
- Mouse antialopecia factor
- NSC-404118
- CDAISMWEOUEBRE-OQYPVSDDSA-N
- NS00079417
- DTXSID901028824
- NCGC00255362-01
- NS00080101
- SCHEMBL13114115
- EN300-7361851
- (1r,2R,3R,4s,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol
- Q2838375
- SMR000857320
- NSC 55558
- NSC-55551
- 1,3,5/2,4,6-Hexahydroxycyclohexane
- UNII-4661D3JP8D
- UNII-8LQ63P85IC
- W-202861
- KBio3_001826
- J101.889B
- NSC 25142
- LS-13189
- inositols
- Inositol, Pharmaceutical Secondary Standard; Certified Reference Material
- SB46764
- BSPBio_002606
- L-chiro-Inositol
- myo-Inositol, European Pharmacopoeia (EP) Reference Standard
- AC-11070
- HY-W127726
- Inositol, muco-
- NSC-103959
- D91188
- HMS2235M23
- SCHEMBL187278
- DB03106
- Nucite
- INOSITOL [INN]
- bmse000103
- NSC 55552
- D-CHIRO-INOSITOL [USP-RS]
- NCGC00159409-07
- 1D7A27BF-6060-4FA9-AC46-3BD18DBA406E
- NCGC00178580-01
- Q3331426
- CCG-36096
- NSC-8101
- Pharmakon1600-01500352
- myo-Inositol, p.a., 98.0%
- EN300-19631206
- C00137
- I0631
- (-)-chiro-Inositol
- AKOS015912905
- (+)-Chiro-Inositol
- INOSITOL [FCC]
- Chiro-inositol, (+)-
- L-Inositol
- Chiro-inositol, (-)-
- A836375
- L-(-)-chiro-Inositol, 95%
- UNII-6R79WV4R10
- 6R79WV4R10
- myo-Inositol, for microbiology, >=99.0%
- SCHEMBL6791918
- CHEMBL1222251
- cis-1,2,3,5-trans-4,6-Cyclohexanehexol
- CS-W017225
- Inositol, cis-
- DB-051584
- CCRIS 6745
- W-203168
- EN300-7411506
- Rat antispectacled eye factor
- (1s,2R,3R,4s,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol
- CHEMBL278373
- UNII-4L6452S749
- rel-(1S,2s,3s,4s,5s,6s)-cyclohexane-1,2,3,4,5,6-hexaol
- I0629
- 6917-35-7
- 1,3,5/4,6-Cyclohexanehexol
- SCHEMBL959405
- D-(+)-chiro-Inositol, 95%
- INOSITOL [MI]
- KS-1284
- SR-05000001655-1
- L-myo-Inositol
- epi-Cyclohexanehexol
- INOSITOL [USAN]
- NS00079658
- HMS3369B06
- 220128F1-89BF-442D-AD6D-E6D1EA7BA625
- EINECS 209-000-7
- INOSITOL [VANDF]
- AZD 103
- W-203392
- T72516
- EN300-19632288
- UNII-M94176HJ2F
- Inositol (VAN)
- CDAISMWEOUEBRE-LOLGQZEGSA-N
- myo-Inositol, BioReagent, suitable for cell culture, suitable for insect cell culture, suitable for plant cell culture
- DB13178
- Inositol, myo-
- (1R,2R,3R,4R,5S,6S)-Cyclohexane-1,2,3,4,5,6-hexaol
- AKOS015912934
- CS-W010757
- HY-B1411
- Tox21_111642
- MLS001335966
- SCHEMBL188106
- I-6500
- DTXSID201028823
- CHEMBL3976780
- Inositol (VAN8C
- DL-CHIRO-INOSITOL
- Epitope ID:144993
- CHEBI:27987
- (1R,2R,3S,4S,5S,6S)-Cyclohexane-1,2,3,4,5,6-hexaol
- NSC-55558
- Hexahydroxycyclohexane
- NCGC00159409-08
- 1,2,3,4,5,6-cyclohexanehexol, (1alpha,2alpha,3alpha,4beta,5alpha,6beta)
- 1,2,3,4,5,6-Cyclohexanehexol
- Inositol, D-chiro-
- cis-Inositol, >=98.0% (TLC)
- NS00080335
- KBio2_002075
- SB45039
- Inositol, epi-
- SCHEMBL14542470
- SR-05000001655-5
- HMS3373E05
- AKOS027320475
- EINECS 230-024-9
- (1R,2S,3r,4R,5S,6r)-cyclohexane-1,2,3,4,5,6-hexol
- F19572
- CS-4782
- MLS001335965
- alloinositol
- NSC 103959
- (1s,2s,3s,4s,5s,6s)-cyclohexane-1,2,3,4,5,6-hexol
- NSC103959
- SCHEMBL187796
- cis-1,3,5-trans-4,6-Cyclohexanehexol
- HMS3369F20
- SR-05000001655
- 8LQ63P85IC
- MLS001332378
- AKOS015960429
- MFCD00799555
- EINECS 211-393-5
- SCHEMBL1055883
- AKOS015895894
- MFCD00003863
- Bios I
- DB-054642
- MLS001332377
- NCIOpen2_008191
- J101.888D
- Tox21_302035
- EINECS 211-394-0
- SCHEMBL5832
- SCHEMBL5831
- MLS001335967
- D-(+)-Chiro Inositol
- D-myo-Inositol
- Inositol, i-
- BCP25172
- myo-Inositol, BioUltra, >=99.5% (HPLC)
- HMS2230N03
- 1.ALPHA.,2.ALPHA.,3.BETA.,4.ALPHA.,5.BETA.,6.BETA.-CYCLOHEXANEHEXOL
- NS00080052
- CS-0039882
- 1,2,3,4,5/6-cyclohexanehexol
- Spectrum4_001193
- W-203081
- SBI-0051369.P003
- Levoinositol
- bmse000922
- CS-0023004
- NSC 404118
- MYO-INOSITOL [EP MONOGRAPH]
- D-CHIRO-INOSITOL [WHO-DD]
- MFCD00077932
- J101.892B
- 488-55-1
- UNII-1VS4X81277
- 38876-99-2
- 2os9
- (1r,2R,3S,4s,5R,6S)-cyclohexane-1,2,3,4,5,6-hexol
- ELND 005
- D08079
- 1,2,4/3,5,6-Cyclohexane-1,2,3,4,5,6-hexol
- 9O6Y5O4P9W
- cis-1,2,3,4,5,6-cyclohexanehexol
- SB46855
- (1R,2R,3S,4R,5S,6S)-cyclohexane-1,2,3,4,5,6-hexaol
- SCHEMBL959404
- orthorhombic myo-inositol
- Insitolum
- SCHEMBL12711208
- CDAISMWEOUEBRE-NIPYSYMMSA-N
- DTXSID301028826
- 7B0CEF84-D9CE-4A88-AA7D-EC50C89387A5
- NSC-127230
- SCHEMBL12411898
- Inositol, myo
- DB-051583
- 1-L-chiro-Inositol
- AS-68424
- Q3205874
- NCGC00178580-03
- Q3589114
- 4irx
- SB44732
- bmse000901
- NCGC00169828-01
- SCHEMBL491333
- 1,2,3,4,5,6-HEXAHYDROXY-CYCLOHEXANE
- AKOS024318869
- myo-Inositol;meso-Inositol
- NSC757076
- 4661D3JP8D
- CHEBI:24848
- DTXSID101028818
- INOSITOL [USP-RS]
- HY-W021265
- I0630
- 87-89-8
- 1L-myo-Inositol
- 587A93P465
- HY-N3021
- SCHEMBL6468882
- scyllo-Cyclohexanehexol
- CBU
- Inosite
- SCHEMBL12371461
- Q407997
- INOSITOL (L)
- 1,2,3,4/5,6-cyclohexanehexol
- 1,2,3,5-trans-4,6-Cyclohexanehexol, cis-
- 4L6452S749
- J101.890F
- 1,2,3,4,5,6-Cyclohexanehexol, (cis,cis,cis,trans,cis,trans)- #
- bmse000113
- 2H3
- Muscle sugar
- NCGC00159409-03
- Isoinositol
- NSC404118
- ACon1_002457
- AS-10616
- SCHEMBL21388397
- UNII-63GQX5QW03
- Inositol [Nonspecific isomer]
- M94176HJ2F
- Q743661
- Q-201583
- SCHEMBL13114128
- NSC 8101
- M01914
- 1,2,3,4,5,6/0-cyclohexanetetrol
- an inositol
- Tox21_111642_1
- AB00051982_13
- D78450
- (+)-Inositol
-
- MDL: MFCD00272608
- インチ: 1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
- InChIKey: CDAISMWEOUEBRE-UHFFFAOYSA-N
- ほほえんだ: O([H])C1([H])C([H])(C([H])(C([H])(C([H])(C1([H])O[H])O[H])O[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 180.06300
- どういたいしつりょう: 180.063
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 104
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 121
- 疎水性パラメータ計算基準値(XlogP): -3.7
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 固体。
- 密度みつど: 1.2805 (rough estimate)
- ゆうかいてん: 230 °C (lit.)
- ふってん: 232.96°C (rough estimate)
- フラッシュポイント: 143.4±21.9 °C
- 屈折率: 1.5730 (estimate)
- ようかいど: 生物体外In Vitro:H2O : 75 mg/mL(416.30 mM;Need ultrasonic)
- PSA: 121.38000
- LogP: -3.83460
- ようかいせい: まだ確定していません。
- 光学活性: [α]23/D +60°, c = 1.2 in H2O
D-chiro Inositol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S24/25; S36; S26
-
危険物標識:
- ちょぞうじょうけん:2-8°C
- リスク用語:R20/21/22
- セキュリティ用語:S24/25
D-chiro Inositol 税関データ
- 税関コード:29061390
- 税関データ:
中国税関コード:
29061390
D-chiro Inositol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I666055-2g |
D-chiro Inositol |
643-12-9 | 2g |
$265.00 | 2023-05-18 | ||
TRC | I666055-1g |
D-chiro Inositol |
643-12-9 | 1g |
$ 167.00 | 2023-09-07 | ||
Ambeed | A401626-1g |
(1R,2R,3S,4S,5S,6S)-Cyclohexane-1,2,3,4,5,6-hexaol |
643-12-9 | 98% | 1g |
$22.0 | 2024-05-31 | |
Ambeed | A401626-5g |
(1R,2R,3S,4S,5S,6S)-Cyclohexane-1,2,3,4,5,6-hexaol |
643-12-9 | 98% | 5g |
$79.0 | 2024-05-31 | |
TRC | I666055-250mg |
D-chiro Inositol |
643-12-9 | 250mg |
$119.00 | 2023-05-18 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021707-5g |
D-chiro Inositol |
643-12-9 | 98% | 5g |
¥1142 | 2023-09-08 | |
eNovation Chemicals LLC | D956319-5g |
(1R,2R,3S,4S,5S,6S)-Cyclohexane-1,2,3,4,5,6-hexaol |
643-12-9 | 98+% | 5g |
$115 | 2024-06-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021707-200mg |
D-chiro Inositol |
643-12-9 | 98% | 200mg |
¥76 | 2023-09-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 468045-1G |
D-chiro Inositol |
643-12-9 | 1g |
¥1232.95 | 2023-12-06 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 468045-100MG |
D-chiro Inositol |
643-12-9 | 100mg |
¥851.17 | 2023-12-06 |
D-chiro Inositol サプライヤー
D-chiro Inositol 関連文献
-
M. Belén Cid,Francisco Alfonso,Inés Alonso,Manuel Martín-Lomas Org. Biomol. Chem. 2009 7 1471
-
Yuanyuan Hu,Yan Zhao,Daoyuan Ren,Jianjun Guo,Yiyang Luo,Xingbin Yang Food Funct. 2015 6 3760
-
3. A synthetic cyclitol-nucleoside conjugate polyphosphate is a highly potent second messenger mimicWolfgang Dohle,Xiangdong Su,Stephen J. Mills,Ana?M. Rossi,Colin W. Taylor,Barry V. L. Potter Chem. Sci. 2019 10 5382
-
Gavin F. Painter,Andrew Falshaw,Herbert Wong Org. Biomol. Chem. 2004 2 1007
-
Kwan Soo Kim,Jong Il Park,Hoi Kyung Moon,Hann Yi Chem. Commun. 1998 1945
-
6. General synthesis of inositols by hydrolysis of conduritol epoxides obtained biocatalytically from halogenobenzenes: (+)-D-chiro-inositol, allo-inositol, muco-inositol and neo-inositolMartin Mandel,Tomas Hudlicky J. Chem. Soc. Perkin Trans. 1 1993 741
-
7. Short practical synthesis of (3R,4R,5R,6R)-tetrahydroxyazepane and (3S,4S,5S,6S)-tetrahydroxyazepane from D- and L-chiro-inositol, respectivelyGavin F. Painter,Andrew Falshaw J. Chem. Soc. Perkin Trans. 1 2000 1157
-
Qiong Yang,Yao Zhang,Luqi Li,Jia Li,Yunlong Li,Lin Han,Min Wang Food Funct. 2022 13 7192
-
9. Microbial oxidation of aromatics in enantiocontrolled synthesis. Part 1. Expedient and general asymmetric synthesis of inositols and carbohydrates via an unusual oxidation of a polarized diene with potassium permanganateTomas Hudlicky,Martin Mandel,Jacques Rouden,Robert S. Lee,Bryan Bachmann,Travis Dudding,Kenneth J. Yost,Joseph S. Merola J. Chem. Soc. Perkin Trans. 1 1994 1553
-
Angela T. Slade,Cornelis Lensink,Andrew Falshaw,George R. Clark,L. James Wright Dalton Trans. 2014 43 17163
D-chiro Inositolに関する追加情報
D-chiro Inositol: A Comprehensive Overview of Its Chemical Profile and Therapeutic Applications
D-chiro Inositol, with the chemical formula C6H12O6 and CAS number643-12-9, is a stereoisomer of inositol that has garnered significant attention in the field of pharmaceutical research and biomedicine. This compound, also known as (2S,3R,4S,5R)-1,2,3,4,5-pentahydroxycyclohexane, is structurally distinct from myo-inositol and has been studied extensively for its potential therapeutic benefits.
The unique stereochemistry of D-chiro Inositol imparts distinct biological activities that differentiate it from other inositols. Its molecular structure consists of a cyclohexane ring substituted with five hydroxyl groups, which contribute to its solubility in water and its ability to interact with various biological targets. This structural feature has made it a subject of interest for researchers exploring novel pharmacological interventions.
In recent years, D-chiro Inositol has been recognized for its role in modulating cellular signaling pathways associated with insulin resistance, polycystic ovary syndrome (PCOS), and metabolic disorders. Its ability to activate the insulin receptor and improve insulin sensitivity has positioned it as a promising candidate for the treatment of type 2 diabetes and related metabolic conditions. Furthermore, studies have indicated its potential in enhancing ovarian function and reproductive health.
One of the most compelling areas of research involving D-chiro Inositol is its impact on female reproductive health. Clinical trials have demonstrated its efficacy in improving ovulation rates and reducing antral follicle counts in women with PCOS. The compound's ability to modulate the activity of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway has been implicated in its beneficial effects on ovarian function. This pathway is crucial for regulating cell growth and differentiation, making D-chiro Inositol a valuable therapeutic agent for addressing reproductive disorders.
The pharmacokinetic properties of D-chiro Inositol have also been thoroughly investigated. Studies have shown that it exhibits good oral bioavailability and can be effectively administered via oral routes. This makes it a convenient therapeutic option for patients requiring long-term treatment. Additionally, its stability under various physiological conditions enhances its suitability for formulation into pharmaceutical products.
Recent advancements in metabolomics have provided further insights into the mechanisms by which D-chiro Inositol exerts its therapeutic effects. Researchers have identified specific metabolites derived from this compound that contribute to its biological activity. These metabolites interact with various enzymes and receptors, leading to improved insulin sensitivity and reduced inflammation. Such findings underscore the complexity of D-chiro Inositol's pharmacological actions and highlight its potential as a multifaceted therapeutic agent.
The clinical applications of D-chiro Inositol extend beyond metabolic and reproductive health. Emerging evidence suggests that it may have neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier and modulate intracellular signaling pathways has sparked interest in its potential role in maintaining cognitive function.
In conclusion, D-chiro Inositol, identified by CAS number643-12-9, is a versatile compound with significant therapeutic potential across multiple domains of medicine. Its unique structural features and ability to modulate key cellular pathways make it an attractive candidate for the development of new treatments for metabolic disorders, reproductive health issues, and potentially neurodegenerative diseases. As research continues to uncover new applications for this compound, its importance in modern medicine is likely to grow further.

